1,2-Dichloro-3-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2 |

|---|---|

Molecular Weight |

175.05 g/mol |

IUPAC Name |

1,2-dichloro-3-ethylbenzene |

InChI |

InChI=1S/C8H8Cl2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |

InChI Key |

KEBKSRNCCOFIBI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dichloro-3-ethylbenzene (CAS No: 54484-61-6).[1][2] Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes critically evaluated data to support experimental design, safety protocols, and theoretical modeling. The guide covers molecular structure, physicochemical properties, spectroscopic data, and safety considerations, presenting information in a clear and accessible format, including summary tables and illustrative diagrams.

Introduction

This compound is a substituted aromatic hydrocarbon. Understanding its physical and chemical characteristics is fundamental for its application in organic synthesis and materials science. While direct applications in drug development are not widely documented, its structural motif as a dichlorinated aromatic compound makes it a relevant molecule for structure-activity relationship (SAR) studies and as a potential intermediate in the synthesis of more complex molecules. This guide aims to provide a centralized resource of its key properties, grounded in authoritative data.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its physical and chemical behavior. The presence of two chlorine atoms and an ethyl group on the benzene ring influences its polarity, reactivity, and spectroscopic signature.

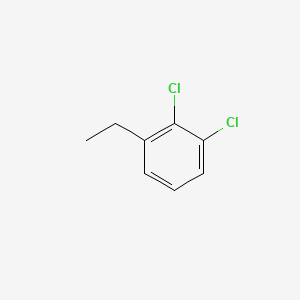

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 54484-61-6[1][2] |

| Molecular Formula | C₈H₈Cl₂[1][2][3] |

| Molecular Weight | 175.06 g/mol [1][2][3] |

| InChI | InChI=1S/C8H8Cl2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3[1][2] |

| InChIKey | KEBKSRNCCOFIBI-UHFFFAOYSA-N[1][2][3] |

| SMILES | CCc1cccc(Cl)c1Cl[3] |

| Synonyms | 2,3-Dichloroethylbenzene[1][2][4][5] |

Physicochemical Properties

The physical properties of this compound are crucial for predicting its behavior in various experimental conditions, including reaction, purification, and storage.

Table 2: Core Physical Properties

| Property | Value | Source |

| Melting Point | 41 °C | [3] |

| Boiling Point | 222 °C | [3] |

| Enthalpy of Vaporization | 48.9 kJ/mol at 334 K | [2] |

Critically evaluated thermophysical data from the National Institute of Standards and Technology (NIST) provides a more detailed understanding of its properties as a function of temperature and pressure.[6] This includes data on:

-

Density: Liquid and gas phase densities across a range of temperatures.[6]

-

Viscosity: Dynamic viscosity for both liquid and gas phases.[6]

-

Thermal Conductivity: For both liquid and gas phases.[6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for this compound.[1][4] The spectrum was measured on a dispersive instrument in a solution of carbon tetrachloride (CCl₄) for the 3800-1340 cm⁻¹ range and carbon disulfide (CS₂) for the 1340-450 cm⁻¹ range.[1] Key expected absorptions would include C-H stretching from the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectral data is available through the NIST WebBook, showing the fragmentation pattern of this compound upon electron ionization.[5] This data is invaluable for confirming the molecular weight and elucidating the structure of the molecule and its fragments during analysis.

Safety and Handling

General Precautions:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[7][8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from heat, sparks, and open flames.[7][9]

-

Stability: Stable under normal conditions.[7] Avoid strong oxidizing agents.[7]

Hazard Statements for Related Compounds (for reference):

-

Harmful if swallowed.[8]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Proposed Synthetic Protocol

While a specific, validated synthesis for this compound is not detailed in the provided search results, a plausible route can be proposed based on established organic chemistry principles and analogous transformations. A common approach would be the Friedel-Crafts acylation of 1,2-dichlorobenzene followed by a reduction of the resulting ketone.

Disclaimer: The following is a proposed, hypothetical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This step introduces an acetyl group onto the 1,2-dichlorobenzene ring.

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the mixture.

-

Add 1,2-dichlorobenzene dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it over ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting 2',3'-dichloroacetophenone by distillation or chromatography.

Step 2: Clemmensen or Wolff-Kishner Reduction of 2',3'-Dichloroacetophenone

This step reduces the ketone to an ethyl group.

-

Clemmensen Reduction: Reflux the 2',3'-dichloroacetophenone with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: Heat the 2',3'-dichloroacetophenone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.[10]

Following the reduction, the crude this compound would be purified by distillation.

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide has consolidated the available physical, chemical, and spectroscopic data for this compound. The information presented is intended to serve as a valuable resource for scientists and researchers, facilitating its use in experimental and theoretical applications. While its direct role in drug development is not established, the foundational data provided herein is crucial for any future investigations into its potential as a synthetic intermediate or a scaffold for new chemical entities.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, 1,2-dichloro-3-ethyl- (CAS 54484-61-6). Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl- (IR Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl- (Mass Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (1,2-Dichloroethyl)benzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl- (Phase change data). In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 1,2-Dichloro-3-(2-methoxyethenyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Method of synthesizing 1-chloro-3-ethyl-benzene.

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichlorobenzene. Retrieved from [Link]

Sources

- 1. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 2. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 5. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene - Google Patents [patents.google.com]

1,2-Dichloro-3-ethylbenzene chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dichloro-3-ethylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular architecture and bonding characteristics of this compound, a key substituted aromatic hydrocarbon. By delving into its structural nuances, spectroscopic signature, and synthetic pathways, this document serves as a critical resource for professionals engaged in chemical research and development.

Molecular Identity and Physicochemical Properties

This compound is an organic compound belonging to the family of halogenated aromatic hydrocarbons. Its core structure consists of a benzene ring functionalized with two chlorine atoms and an ethyl group.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2,3-Dichloroethylbenzene | [1][2][3] |

| CAS Number | 54484-61-6 | [1][2][4] |

| Molecular Formula | C₈H₈Cl₂ | [1][4][5] |

| Molecular Weight | 175.06 g/mol | [1][4][6] |

| Melting Point | 41 °C | [4] |

| Boiling Point | 222 °C | [4] |

| InChIKey | KEBKSRNCCOFIBI-UHFFFAOYSA-N | [1][2][4] |

The specific arrangement of the substituents on the benzene ring—two adjacent chlorine atoms and a neighboring ethyl group—imparts distinct chemical and physical properties to the molecule, influencing its steric and electronic profile.

Elucidation of Molecular Structure and Bonding

The structure of this compound is defined by the interplay of its aromatic core and the attached functional groups. Understanding the bonding within this framework is essential for predicting its reactivity and behavior.

Caption: 2D structure of this compound.

The Aromatic Core

The benzene ring forms a planar hexagonal structure where each of the six carbon atoms is sp² hybridized. This hybridization results in a framework of σ-bonds and a delocalized π-system of six electrons, which is responsible for the molecule's aromaticity and stability. The C-C bond lengths within the ring are intermediate between those of single and double bonds.

Substituent Bonding and Electronic Effects

The nature and position of the substituents significantly modulate the electronic properties of the aromatic ring.

-

Carbon-Chlorine (C-Cl) Bonds: The two chlorine atoms are attached to sp² hybridized carbons of the ring. Due to the high electronegativity of chlorine, the C-Cl bonds are polar covalent. Chlorine atoms exert two opposing electronic effects:

-

Inductive Effect (-I): Chlorine is strongly electron-withdrawing through the σ-bond framework, which decreases the electron density of the ring.

-

Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the π-system of the ring, which increases electron density, particularly at the ortho and para positions. For halogens, the inductive effect typically outweighs the resonance effect, making the chlorine atoms deactivating groups for electrophilic aromatic substitution, yet they still direct incoming electrophiles to the ortho and para positions relative to themselves.

-

-

Carbon-Ethyl (C-C₂H₅) Bond: The ethyl group is connected to the ring via a σ-bond between an sp² ring carbon and an sp³ carbon of the ethyl side chain. The ethyl group is an electron-donating group due to:

-

Inductive Effect (+I): Alkyl groups are less electronegative than sp² carbons and push electron density into the ring.

-

Hyperconjugation: The σ-electrons of the C-H bonds on the carbon adjacent to the ring can overlap with the π-system, further increasing electron density.

-

The net result of these competing effects determines the overall reactivity and regioselectivity of the molecule in chemical reactions. The ethyl group activates the ring towards electrophilic attack, while the two chlorine atoms deactivate it.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques. The NIST Chemistry WebBook provides reference spectra for this compound, including infrared (IR) and mass spectrometry (MS) data.[1][2][7]

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Observation | Interpretation |

| ¹H NMR | Aromatic protons (3H) with complex splitting patterns in the ~7.0-7.5 ppm region. Ethyl group protons showing a quartet (~2.7 ppm, 2H) and a triplet (~1.2 ppm, 3H). | Confirms the presence and connectivity of the aromatic and ethyl fragments. |

| ¹³C NMR | Multiple signals in the aromatic region (120-145 ppm) for the six non-equivalent ring carbons. Two signals in the aliphatic region for the ethyl group carbons (~25 ppm and ~15 ppm). | Indicates the number of unique carbon environments in the molecule. |

| IR Spectroscopy | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-2975 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-Cl stretching ~600-800 cm⁻¹. | Provides evidence for the key functional groups present.[1][8] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 174. A characteristic isotopic pattern with peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺). A major fragment from the loss of a methyl group (M-15). | Confirms the molecular weight and the presence of two chlorine atoms due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1][7] |

Synthesis and Reactivity

The synthesis of specifically substituted aromatic compounds like this compound requires careful strategic planning to control the regiochemistry.

Synthetic Strategy

A direct one-pot synthesis from simple starting materials is challenging due to the formation of multiple isomers. A multi-step approach is necessary to ensure the correct placement of the substituents. The order in which the groups are introduced is critical.[9] Since the ethyl group is an ortho/para director and the chloro groups are meta-directing relative to the ethyl group's final position, a logical pathway must be devised.

One plausible synthetic approach involves the Friedel-Crafts acylation of 1,2-dichlorobenzene, followed by a reduction of the resulting ketone.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

Objective: To synthesize this compound from 1,2-dichlorobenzene.

Step 1: Friedel-Crafts Acylation

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dry dichloromethane (DCM), add 1,2-dichlorobenzene (1.0 equivalent).

-

Slowly add propanoyl chloride (1.05 equivalents) dropwise to the mixture, maintaining the temperature below 5 °C. Causality: The Lewis acid AlCl₃ activates the propanoyl chloride, generating an acylium ion electrophile which is necessary for the reaction to proceed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Trustworthiness: This step hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-dichlorophenyl)propan-1-one.

Step 2: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust (5 equivalents) with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

-

Add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene to a round-bottom flask equipped with a reflux condenser.

-

Add the crude ketone from Step 1 to the flask.

-

Heat the mixture to a vigorous reflux for 8-12 hours. Causality: The acidic conditions and the surface of the amalgamated zinc provide the necessary environment to reduce the carbonyl group completely to a methylene (CH₂) group.

-

After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.

Safety and Handling

Substituted dichlorobenzenes and related chemicals should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Ethylbenzene, a related compound, is flammable and can cause irritation to the skin, eyes, and respiratory tract upon exposure.[10][11][12] High concentrations may lead to dizziness and other neurological effects.[13] Proper storage in a cool, dry place away from ignition sources is crucial.[14]

Conclusion

This compound presents a fascinating case study in the structure and bonding of polysubstituted aromatic systems. The interplay of the electron-donating ethyl group and the electron-withdrawing chlorine atoms creates a unique electronic environment that dictates its chemical behavior. A thorough understanding of its spectroscopic properties and the logic behind its multi-step synthesis provides researchers with the foundational knowledge required for its application in advanced chemical synthesis and materials science.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl-. NIST Chemistry WebBook. Retrieved from [Link][1][2][7][8][15]

-

Study.com. (n.d.). Draw the structures of the following two isomers: this compound and 1,3-dichloro-4-ethylbenzene. Retrieved from [Link][5]

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link][4]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet - Ethyl Benzene. Retrieved from [Link][11]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-dichloro-3-ethyl- (CAS 54484-61-6). Retrieved from [Link][3]

-

Lumen Learning. (n.d.). 15.5 Multistep synthesis with aromatics. Organic Chemistry II. Retrieved from [Link][9]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Ethylbenzene. Retrieved from [Link][12]

-

U.S. Environmental Protection Agency. (n.d.). Ethylbenzene. Retrieved from [Link][13]

Sources

- 1. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 2. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 3. Benzene, 1,2-dichloro-3-ethyl- (CAS 54484-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [stenutz.eu]

- 5. homework.study.com [homework.study.com]

- 6. (1,2-dichloroethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 8. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 9. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. Ethylbenzene - DCCEEW [dcceew.gov.au]

- 13. epa.gov [epa.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to 1,2-Dichloro-3-ethylbenzene (CAS Number: 54484-61-6)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-dichloro-3-ethylbenzene (CAS No. 54484-61-6).[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its physicochemical characteristics, spectroscopic profile, reactivity, and toxicological considerations. While experimental data for certain properties of this specific isomer are limited, this guide draws upon established knowledge of closely related chlorinated aromatic compounds to provide a robust and practical resource. All key data points are supported by citations to authoritative sources.

Introduction

This compound is a substituted aromatic hydrocarbon. Its molecular structure, featuring a benzene ring with two adjacent chlorine atoms and an ethyl group, suggests its potential utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise positioning of the chloro and ethyl substituents on the benzene ring imparts specific steric and electronic properties that influence its reactivity and physical behavior. Understanding these properties is paramount for its effective and safe utilization in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for a range of applications, from reaction setup to purification and storage.

| Property | Value | Source |

| CAS Number | 54484-61-6 | [1] |

| Molecular Formula | C₈H₈Cl₂ | [1] |

| Molecular Weight | 175.06 g/mol | [2] |

| Melting Point | 41 °C | [3] |

| Boiling Point | 222 °C | [3] |

| Calculated LogP | 2.9024 | [4] |

| Calculated Water Solubility | Log10WS: -3.64 | [2] |

Note: The LogP and water solubility values are calculated predictions and should be used as an estimation. Experimental verification is recommended for applications sensitive to these parameters.

Based on its low predicted water solubility and non-polar structure, this compound is expected to be soluble in a range of common organic solvents such as toluene, dichloromethane, and ethyl acetate.[5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and ethyl protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different chemical environments and spin-spin coupling with each other, they are expected to show a complex splitting pattern (multiplet).

-

Ethyl Group Protons (5H):

-

Methylene Protons (-CH₂-): The two protons of the methylene group will be deshielded by the adjacent aromatic ring and are expected to resonate as a quartet around δ 2.6 ppm due to coupling with the three methyl protons (n+1 rule).

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a triplet around δ 1.2 ppm due to coupling with the two methylene protons.

-

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected.

-

Aromatic Carbons (6C):

-

Substituted Carbons: The three carbons bearing the chloro and ethyl substituents will appear as quaternary signals (weaker intensity) in the aromatic region (δ 120-150 ppm).[6] The carbons directly bonded to the electronegative chlorine atoms will be shifted further downfield.

-

Unsubstituted Carbons: The three carbons bearing hydrogen atoms will also resonate in the aromatic region.

-

-

Ethyl Group Carbons (2C):

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

-

C-H Stretching (Aliphatic): The C-H stretching vibrations of the ethyl group will be observed as medium to strong bands in the 3000-2850 cm⁻¹ region.

-

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations typically give rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibrations for chlorinated benzenes are typically found in the fingerprint region, usually between 800 and 600 cm⁻¹. The exact position will be influenced by the substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z = 174, corresponding to the molecular weight of the compound with the most abundant isotopes of carbon and hydrogen, and two ³⁵Cl atoms. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. The M+2 peak (containing one ³⁵Cl and one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) will have an intensity of about 10% of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group ([M-29]⁺) or a chlorine atom ([M-35]⁺). Further fragmentation of the benzene ring is also expected.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the chlorine atoms and the electron-donating, ortho-, para-directing nature of the ethyl group in electrophilic aromatic substitution reactions. However, the positions of the substituents may lead to complex product mixtures. The compound is expected to be stable under normal laboratory conditions. Strong oxidizing agents and high temperatures should be avoided to prevent decomposition.

Synthesis and Purification

Conceptual Synthetic Workflow

A potential synthetic approach could involve the Friedel-Crafts acylation of 1,2-dichlorobenzene followed by reduction of the resulting ketone.

Sources

- 1. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 2. Benzene, 1,2-dichloro-3-ethyl- (CAS 54484-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [stenutz.eu]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis of 1,2-Dichloro-3-ethylbenzene

This guide provides a comprehensive overview of plausible synthetic pathways for 1,2-dichloro-3-ethylbenzene, a substituted aromatic hydrocarbon of interest to researchers in medicinal chemistry and materials science. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of three distinct synthetic approaches. Each pathway is critically evaluated to provide researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable method for their specific applications.

Introduction

This compound (CAS No: 54484-61-6) is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in the synthesis of more complex molecules.[1] Its utility can be envisaged in the development of novel agrochemicals, pharmaceuticals, and specialty polymers where the specific arrangement of the chloro and ethyl substituents can impart desired physicochemical properties. This guide explores three potential retrosynthetic disconnections to access this target molecule, providing a detailed analysis of each approach.

Pathway A: Friedel-Crafts Ethylation of 1,2-Dichlorobenzene

A conceptually straightforward approach to this compound is the direct ethylation of commercially available 1,2-dichlorobenzene via a Friedel-Crafts alkylation reaction.[2] This electrophilic aromatic substitution involves the generation of an ethyl carbocation (or a related electrophilic species) from an ethylating agent, such as chloroethane or ethanol, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Mechanistic Considerations and Challenges

The primary challenge in this pathway lies in the deactivated nature of the 1,2-dichlorobenzene ring. The two chlorine atoms are electron-withdrawing groups that reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[4] Consequently, harsh reaction conditions, including a high concentration of a potent Lewis acid and elevated temperatures, are likely necessary to drive the reaction forward.

Furthermore, Friedel-Crafts alkylations are notoriously prone to several side reactions that can complicate the product mixture and reduce the yield of the desired product:

-

Polyalkylation: The introduction of an ethyl group, which is an activating group, makes the product more reactive than the starting material. This can lead to the formation of di- and poly-ethylated dichlorobenzenes.[5]

-

Isomerization: Under the strongly acidic conditions of the reaction, rearrangement of the alkyl group or migration of the substituents on the aromatic ring can occur.

The regioselectivity of the ethylation is another critical factor. The two chlorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of 1,2-dichlorobenzene, this would lead to substitution at the 3, 4, and to a lesser extent, the 5 and 6 positions. The desired 3-ethyl-1,2-dichlorobenzene is one of the potential products, but a mixture of isomers is expected.

Hypothetical Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous 1,2-dichlorobenzene and a stoichiometric excess of anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Chloroethane is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 10 °C, to manage the initial exotherm.

-

Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux to promote the alkylation. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of isomers and polyalkylated products, would require careful purification by fractional distillation or column chromatography.

Sources

Spectroscopic Characterization of 1,2-Dichloro-3-ethylbenzene: An In-depth Technical Guide

Introduction

1,2-Dichloro-3-ethylbenzene (CAS No. 54484-61-6) is a substituted aromatic hydrocarbon with the molecular formula C₈H₈Cl₂.[1] The precise arrangement of the chloro and ethyl substituents on the benzene ring gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in organic synthesis, materials science, and environmental analysis, as it allows for unambiguous identification, purity assessment, and elucidation of reaction pathways involving this compound.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra, offering field-proven insights to aid researchers in their scientific endeavors. The molecular structure of this compound is depicted below.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: As of the latest literature search, publicly available, experimentally determined ¹H and ¹³C NMR spectra for this compound are not readily accessible. The following data and interpretations are therefore predicted based on established principles of NMR spectroscopy, including substituent effects and analysis of structurally related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic and ethyl protons. The electronegativity and anisotropic effects of the chlorine atoms, along with the electronic influence of the ethyl group, will dictate the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.30 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-5 | 7.05 - 7.15 | Triplet (t) | J ≈ 8.0 |

| H-6 | 7.35 - 7.45 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| -CH₂- | 2.65 - 2.75 | Quartet (q) | J ≈ 7.5 |

| -CH₃ | 1.20 - 1.30 | Triplet (t) | J ≈ 7.5 |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-6): The three adjacent aromatic protons will form a complex splitting pattern. H-5, being coupled to both H-4 and H-6, is expected to appear as a triplet. H-4 and H-6 will each appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with each other. The electron-withdrawing nature of the adjacent chlorine atoms will deshield these protons, causing them to resonate in the downfield region of the spectrum.

-

Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons are adjacent to the aromatic ring and will therefore be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the two methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 132 - 134 |

| C-2 | 130 - 132 |

| C-3 | 140 - 142 |

| C-4 | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 129 - 131 |

| -CH₂- | 25 - 27 |

| -CH₃ | 14 - 16 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons directly bonded to the chlorine atoms (C-1 and C-2) and the ethyl group (C-3) will be the most downfield in the aromatic region. The remaining aromatic carbons (C-4, C-5, C-6) will appear at slightly more upfield positions.

-

Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will have characteristic upfield chemical shifts.

Hypothetical Experimental Protocol for NMR Spectroscopy

Caption: A typical workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about the functional groups present in the molecule. The data presented here is sourced from the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060 | C-H stretch (aromatic) |

| 2965, 2870 | C-H stretch (aliphatic -CH₃, -CH₂) |

| ~1580, 1470 | C=C stretch (aromatic ring) |

| ~1450 | C-H bend (aliphatic -CH₂) |

| ~1380 | C-H bend (aliphatic -CH₃) |

| ~780 | C-H out-of-plane bend (aromatic, 1,2,3-trisubstituted) |

| ~700-800 | C-Cl stretch |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the ethylbenzene backbone.

-

The characteristic aromatic C=C stretching absorptions are observed in the 1600-1470 cm⁻¹ region.

-

The strong absorption around 780 cm⁻¹ is indicative of the 1,2,3-trisubstitution pattern on the benzene ring.

-

The C-Cl stretching vibrations are expected in the fingerprint region and contribute to the overall unique spectral pattern.

Hypothetical Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the clean KBr/NaCl plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum for this compound is available from the NIST Chemistry WebBook.[1] The molecular weight of this compound is 174.02 g/mol (for ³⁵Cl isotopes).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 174/176/178 | ~30 / ~20 / ~3 | [M]⁺ (Molecular ion) |

| 159/161 | ~100 / ~33 | [M - CH₃]⁺ |

| 124 | ~40 | [M - CH₃ - Cl]⁺ |

| 89 | ~25 | [C₇H₅]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak cluster at m/z 174, 176, and 178 is characteristic of a molecule containing two chlorine atoms, with the isotopic abundance ratio of approximately 9:6:1 for ³⁵Cl₂ : ³⁵Cl³⁷Cl : ³⁷Cl₂.

-

Base Peak: The base peak at m/z 159/161 corresponds to the loss of a methyl group (-CH₃) from the molecular ion, forming a stable benzylic carbocation. This is a very common fragmentation pathway for ethyl-substituted benzenes.

-

Other Fragments: The peak at m/z 124 represents the subsequent loss of a chlorine atom from the [M - CH₃]⁺ fragment. The fragment at m/z 89 is likely due to further fragmentation of the aromatic ring.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-300.

Holistic Spectroscopic Interpretation

The combined analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound.

-

Mass Spectrometry establishes the molecular weight and the presence of two chlorine atoms. The fragmentation pattern strongly suggests an ethylbenzene scaffold.

-

Infrared Spectroscopy confirms the presence of the aromatic ring and aliphatic side chain, and the substitution pattern is consistent with a 1,2,3-trisubstituted benzene derivative.

-

NMR Spectroscopy (predicted) would provide the most detailed structural information, confirming the number and connectivity of all protons and carbons, and the specific substitution pattern of the ethyl and chloro groups on the benzene ring.

The congruence of these three spectroscopic techniques provides a high degree of confidence in the structural assignment of this compound.

References

-

National Institute of Standards and Technology. Benzene, 1,2-dichloro-3-ethyl-. NIST Chemistry WebBook. [Link]

Sources

Introduction: The Scientific Imperative for Thermodynamic Characterization

An In-Depth Technical Guide to the Thermodynamic Properties of 1,2-Dichloro-3-ethylbenzene

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (CAS 54484-61-6). While experimental data for this specific isomer is limited, this paper synthesizes available information, outlines robust experimental and computational methodologies for its characterization, and contextualizes the importance of its thermodynamic profile for professionals in drug development, chemical synthesis, and environmental science. By integrating foundational thermodynamic principles with practical applications, this guide serves as an essential resource for researchers working with halogenated aromatic compounds.

This compound is an aromatic compound whose structural motifs—a substituted benzene ring with both halogen and alkyl groups—are prevalent in medicinal chemistry and material science.[1][2] Understanding the thermodynamic landscape of such molecules is paramount. Properties like enthalpy of formation, entropy, and Gibbs free energy govern a compound's stability, reactivity, and phase behavior. For drug development professionals, these parameters are critical as they directly influence ligand-receptor binding affinities, solubility, and metabolic stability, ultimately shaping the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.[[“]][4]

The strategic placement of chloro- and ethyl- groups on the benzene ring creates a unique electronic and steric environment. This substitution pattern dictates intermolecular interactions and conformational preferences, which are the microscopic origins of macroscopic thermodynamic properties. However, a thorough review of the literature reveals a significant gap in experimentally determined thermodynamic data for this compound specifically. This guide addresses this gap by not only presenting the known data but also by providing detailed frameworks for its empirical determination and computational prediction.

Core Physicochemical and Thermodynamic Properties

A molecule's identity and its energetic behavior are intrinsically linked. Below is a summary of the known identifying and thermodynamic data for this compound.

Compound Identification and Basic Properties

| Property | Value | Source(s) |

| CAS Registry Number | 54484-61-6 | [5][6] |

| Molecular Formula | C₈H₈Cl₂ | [5][6] |

| Molecular Weight | 175.055 g/mol | [5][6] |

| Melting Point | 41 °C (314.15 K) | [7] |

| Boiling Point | 222 °C (495.15 K) | [7] |

Enthalpy and Phase Change Energetics

Enthalpy (H) is a measure of the total internal energy of a system plus the product of its pressure and volume. Changes in enthalpy (ΔH) dictate the heat absorbed or released during a process.

The most critical, publicly available experimental value for this compound is its enthalpy of vaporization.

-

Enthalpy of Vaporization (ΔvapH) : The energy required to transform a substance from a liquid to a gaseous state. For this compound, a value of 48.9 kJ/mol has been reported.[5] This value is fundamental for predicting volatility and understanding its environmental transport, as compounds with lower ΔvapH tend to volatilize more readily.[8]

The lack of experimental data for other key enthalpic values, such as the enthalpy of fusion (ΔfusH) or the standard enthalpy of formation (ΔfH°) , necessitates the use of predictive methods, which will be discussed in Section 4.

Framework for Experimental Determination

When high-fidelity data is required, particularly for regulatory submission or advanced molecular modeling, experimental determination is indispensable. The choice of methodology is dictated by the specific thermodynamic parameter of interest.

Calorimetry: The Gold Standard for Enthalpy and Heat Capacity

Calorimetry directly measures heat changes associated with physical or chemical processes.

-

Differential Scanning Calorimetry (DSC): This is the primary technique for determining the enthalpy of fusion (ΔfusH) and heat capacity (Cₚ). The causality behind this choice lies in its precision. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the detection of phase transitions (like melting) and the quantification of the energy absorbed.

Experimental Protocol: Determination of Enthalpy of Fusion via DSC

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 80 °C).

-

Hold isothermally for 5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting process will appear as an endothermic peak on the thermogram. The integrated area of this peak is directly proportional to the enthalpy of fusion (ΔfusH). The heat capacity (Cₚ) can be determined from the shift in the baseline of the heat flow signal.

Diagram: DSC Experimental Workflow

Caption: Workflow for determining ΔfusH and Cp using DSC.

-

Isothermal Titration Calorimetry (ITC): In drug discovery, ITC is the definitive method for characterizing the thermodynamics of binding.[[“]] It directly measures the heat released or absorbed when a ligand (e.g., a drug candidate containing the this compound scaffold) binds to a macromolecular target. This provides the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. This level of detail is crucial for lead optimization.[9]

Computational Prediction of Thermodynamic Properties

Given the scarcity of experimental data, computational chemistry provides a powerful and cost-effective alternative for estimating thermodynamic properties.[10] Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a robust framework for these predictions.[11][12]

The core principle is to first find the minimum energy conformation of the molecule. From this optimized geometry, vibrational frequencies can be calculated. These frequencies are the key to determining thermodynamic properties via statistical mechanics.

Conceptual Protocol: DFT-Based Thermodynamic Property Prediction

-

Structure Optimization: The 3D structure of this compound is built in silico. A geometry optimization calculation is performed (e.g., using the B3LYP functional with a 6-311++G** basis set) to find the lowest energy conformation. This choice of functional and basis set represents a well-established compromise between accuracy and computational cost for organic molecules containing halogens.[11]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermochemical Analysis: The computed vibrational frequencies, along with rotational and translational contributions, are used within a statistical mechanics framework (often the rigid rotor-harmonic oscillator approximation) to calculate:

-

Enthalpy of Formation (ΔfH°)

-

Standard Entropy (S°)

-

Heat Capacity (Cₚ)

-

Gibbs Free Energy of Formation (ΔfG°)

-

Diagram: Computational Prediction Workflow

Caption: Conceptual workflow for predicting thermodynamic properties using DFT.

Applications and Scientific Relevance

The thermodynamic data of this compound, whether determined experimentally or computationally, has significant implications across multiple scientific domains.

Guiding Rational Drug Design

In medicinal chemistry, the optimization of a lead compound is a multidimensional challenge. Thermodynamic data provides crucial guidance:

-

Binding Affinity: The Gibbs free energy of binding (ΔG) is the ultimate determinant of binding affinity. It is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. A compound's substituents directly modulate these contributions. For instance, the chloro- groups can form halogen bonds or other specific interactions that are often enthalpically favorable, while the ethyl group's conformational flexibility can have significant entropic consequences upon binding.[4]

-

Solubility and Permeability: The energy of solvation, a key thermodynamic parameter, dictates a compound's solubility. Properties like the octanol-water partition coefficient (logP), which is related to the Gibbs free energy of transfer between phases, are critical for predicting a drug's ability to cross biological membranes.[10]

Environmental Fate and Transport Modeling

The distribution of a chemical in the environment is governed by its thermodynamic properties.[13][14]

-

Volatility: The vapor pressure, which can be calculated from the enthalpy of vaporization using the Clausius-Clapeyron equation, determines how readily the compound will partition from soil or water into the atmosphere.[8]

-

Bioaccumulation: The tendency of a compound to accumulate in organisms is related to its hydrophobicity, which is quantified by logP. A high potential for bioaccumulation is often observed for chlorinated aromatic compounds.[8]

Conclusion

This compound represents a compound of interest for which a complete thermodynamic dataset is not yet experimentally available. This guide has consolidated the known physical and thermodynamic properties and, more importantly, has provided robust, field-proven frameworks for their determination through both experimental calorimetry and computational DFT methods. For scientists in drug discovery, understanding these properties is essential for optimizing molecular interactions and predicting ADME characteristics. For environmental researchers, this data is fundamental to modeling the compound's transport and persistence. The methodologies and principles outlined herein provide a clear path forward for the comprehensive characterization of this compound and similarly substituted aromatic molecules.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST/TRC Web Thermo Tables (WTT).

- Hu, R., & An, X. (n.d.). DETERMINATION OF STANDARD ENTHALPIES OF VAPORIZATION AND SUBLIMATION OF THREE DICHLOROBENZENES. Acta Physico-Chimica Sinica.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-dichloro- (CAS 95-50-1). Retrieved from [Link].

-

Cheméo. (n.d.). Chemical and physical properties of Benzene, 1,2-dichloro-3-ethyl- (CAS 54484-61-6). Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link].

-

Monte, M. J. S., & Sousa, C. A. D. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Chemosphere, 188, 149-157. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Journal of the American Chemical Society, 125(27), 8390-8399. Retrieved from [Link].

-

Paterson, S., & Mackay, D. (1994). An assessment of the environmental fate and exposure of benzene and the chlorobenzenes in Canada. Chemosphere, 28(9), 1629-1639. Retrieved from [Link].

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390-9. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link].

- National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl-. NIST Chemistry WebBook.

- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?

-

Stenutz. (n.d.). This compound. Retrieved from [Link].

-

Velazquez-Campoy, A., & Freire, E. (2005). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 1(1), 25-33. Retrieved from [Link].

- National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-3-ethyl-. NIST Chemistry WebBook.

-

Study.com. (n.d.). Draw the structures of the following two isomers: this compound and 1,3-dichloro-4-ethylbenzene. Retrieved from [Link].

-

Santos, L. H. S., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Chemistry, 6, 151. Retrieved from [Link].

- Davis, A. M., & Teague, S. J. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today, 16(15-16), 643-651.

-

P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an. Retrieved from [Link].

Sources

- 1. homework.study.com [homework.study.com]

- 2. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 6. Benzene, 1,2-dichloro-3-ethyl- [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An assessment of the environmental fate and exposure of benzene and the chlorobenzenes in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p2infohouse.org [p2infohouse.org]

Solubility of 1,2-Dichloro-3-ethylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-3-ethylbenzene in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Solubility as a Cornerstone of Chemical and Pharmaceutical Development

In the realms of chemical synthesis, materials science, and particularly pharmaceutical development, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility and viability.[1][2] For researchers and drug development professionals, a thorough understanding of a molecule's solubility profile is paramount for everything from reaction kinetics and purification strategies to drug formulation and bioavailability.[3][4] Poor aqueous solubility is a leading cause of failure for promising drug candidates, making its early characterization essential.[4][5]

This guide provides a comprehensive technical overview of the solubility of this compound, a substituted aromatic compound. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, detail robust experimental methodologies for its determination, and introduce powerful predictive models. The objective is to equip scientists with the knowledge to not only understand but also to predict and manipulate the solubility of this and similar molecules in various organic solvent systems.

Chapter 1: Physicochemical Profile of this compound

The solubility behavior of a molecule is intrinsically linked to its structure. This compound possesses a non-polar benzene core, substituted with two electronegative chlorine atoms and a non-polar ethyl group. This substitution pattern creates a molecule of moderate polarity and specific intermolecular interaction potential.

The presence of the dichlorinated benzene ring makes the molecule relatively hydrophobic.[6] The ethyl group further contributes to its non-polar character. The chlorine atoms, while electronegative, do not confer significant hydrogen bonding capability.[7] These structural features suggest that this compound will exhibit preferential solubility in non-polar or moderately polar organic solvents over highly polar, protic solvents like water.[6][8]

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂ | Cheméo[9] |

| Molecular Weight | 175.06 g/mol | Cheméo[9] |

| Physical Form | Liquid/Solid | Stenutz[10], ChemicalBook[11] |

| Melting Point | 41 °C | Stenutz[10] |

| Boiling Point | 222 °C | Stenutz[10] |

| logP (Octanol/Water) | 3.556 (Calculated) | Cheméo[9] |

| Water Solubility | log₁₀WS = -3.64 (Calculated, mol/L) | Cheméo[9] |

Table 1: Key Physicochemical Properties of this compound.

The high calculated logP value confirms the compound's lipophilic and hydrophobic nature, predicting poor solubility in water but favorable solubility in lipids and non-polar organic solvents.

Chapter 2: Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable predictive power, saving time and resources, especially in early-stage research.

The Principle of "Like Dissolves Like"

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[8]

-

Non-polar solvents (e.g., hexane, toluene) are effective at dissolving non-polar solutes through weak van der Waals forces (dispersion forces).

-

Polar aprotic solvents (e.g., acetone, DMSO) have dipole moments and can dissolve solutes with similar polarity.

-

Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds and are best for dissolving polar solutes that can also participate in hydrogen bonding.

Based on its structure, this compound is expected to be most soluble in non-polar and moderately polar aprotic solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[12]

Every molecule can be assigned these three parameters, defining a point for it in "Hansen space". The principle is that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances (e.g., a solute and a solvent) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [13]

A smaller Ra value indicates a higher likelihood of solubility. This tool is exceptionally powerful for identifying suitable solvents or even designing custom solvent blends for optimal solubility.[14]

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system that predicts activity coefficients in non-ideal mixtures.[15] Instead of considering the entire molecule, UNIFAC breaks it down into its constituent functional groups (e.g., -CH₃, -CH₂, aromatic-Cl).[16] It uses pre-tabulated parameters for the interactions between these different groups to calculate the overall activity coefficient of a solute in a solvent.[16] This method is particularly useful for predicting solubility in complex mixtures or for novel compounds where no experimental data exists.[17][18]

A workflow for solubility determination.

Chapter 3: Experimental Protocol for Solubility Determination

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[19][20] It is considered the most accurate approach and is widely adopted in industry.[21]

Self-Validating Shake-Flask Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solute) of known high purity.

-

Solvent of interest (analytical grade or higher).

-

Scintillation vials or glass flasks with screw caps.

-

Orbital shaker with temperature control.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solute.

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid/liquid ensures that saturation will be reached.[19]

-

Solvent Addition: Accurately dispense a known volume or mass of the solvent into each vial.

-

Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.[19] Causality Note: Extended agitation is critical to ensure the dissolution process has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period (e.g., 2-4 hours) for the excess solute to settle. This step is crucial for accurate sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any microscopic undissolved particles. Causality Note: Filtration prevents undissolved solute from artificially inflating the measured concentration, which is a common source of error.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a standard curve prepared with known concentrations of this compound.

-

Solubility Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the result in units such as mg/mL, g/100mL, or mol/L.

Chapter 4: Predicted Solubility Profile in Common Organic Solvents

While specific experimental data for this compound is not widely published, we can generate a reliable predicted profile based on its physicochemical properties and the theoretical frameworks discussed. The principle of "like dissolves like" and estimations based on Hansen parameters guide these predictions.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | The non-polar nature of hexane aligns well with the hydrophobic benzene ring and ethyl group of the solute. |

| Toluene | Non-polar (Aromatic) | Very High | Toluene's aromatic ring can engage in favorable π-π stacking interactions with the solute's benzene ring. |

| Benzene | Non-polar (Aromatic) | Very High | As the parent aromatic solvent, benzene is expected to be an excellent solvent for its substituted derivatives.[22][23] |

| Diethyl Ether | Moderately Polar Aprotic | High | Offers a good balance of non-polar character with a slight dipole moment. |

| Chloroform | Moderately Polar Aprotic | High | The polarity is similar, and it can effectively solvate the chlorinated part of the molecule. |

| Acetone | Polar Aprotic | Moderate | The high polarity of acetone may be less compatible with the non-polar regions of the solute. |

| Ethyl Acetate | Polar Aprotic | Moderate | Similar to acetone, solubility is expected to be moderate. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Low to Moderate | The very high polarity of DMSO makes it a less ideal solvent for this largely hydrophobic molecule. |

| Ethanol | Polar Protic | Low | The solute cannot effectively participate in the hydrogen-bonding network of ethanol, leading to poor solubility. |

| Methanol | Polar Protic | Low | Similar to ethanol, the strong hydrogen-bonding network makes it a poor solvent for this compound. |

| Water | Highly Polar Protic | Very Low / Insoluble | The hydrophobic nature of the molecule prevents it from dissolving in water's extensive hydrogen-bond network.[7] |

Table 2: Predicted Qualitative Solubility of this compound.

Solubility prediction via HSP distance.

Chapter 5: Applications and Significance in Development

A clear understanding of solubility is not an academic exercise; it has profound practical implications.

-

In Drug Discovery: Early solubility screening helps identify and prioritize lead compounds with favorable biopharmaceutical properties.[3] A compound that is insoluble in aqueous media will likely have poor absorption and bioavailability, dooming it to failure regardless of its potency.[1][4] Kinetic solubility assays are often employed in high-throughput screening for this purpose.

-

In Formulation Development: For a drug to be effective, it must be formulated into a stable dosage form that allows for its release and absorption.[2] Solubility data dictates the choice of excipients and delivery vehicle. For a poorly water-soluble compound like this compound, formulation strategies might include lipid-based formulations, amorphous solid dispersions, or the use of co-solvents to enhance solubility for parenteral administration.[1]

-

In Chemical Synthesis: Solubility governs the choice of reaction solvents, affecting reaction rates, yields, and impurity profiles. Furthermore, solubility differences are the basis of purification techniques like crystallization and precipitation. Knowing which solvents will dissolve the target compound while leaving impurities behind is critical for achieving high purity.[24]

Conclusion

The solubility of this compound in organic solvents is governed by its moderately polar, hydrophobic structure. It is predicted to be highly soluble in non-polar and aromatic solvents, with decreasing solubility as solvent polarity and hydrogen bonding capacity increase. This guide has provided the theoretical foundation, a robust experimental protocol, and a predictive framework to empower researchers in their work with this molecule. The synergy of predictive modeling with precise experimental validation is the most effective strategy for navigating the complexities of solubility, accelerating research, and enabling the successful development of new chemical and pharmaceutical products.

References

- Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. (n.d.). PubMed.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). NIH.

- How To Find Solubility. (n.d.).

- The Experimental Determination of Solubilities. (n.d.). ResearchGate.

- Chemical Properties of Benzene, 1,2-dichloro-3-ethyl- (CAS 54484-61-6). (n.d.). Cheméo.

- UNIFAC. (n.d.). Wikipedia.

- Applying UNIFAC-based models to predict the solubility of solids in subcritical water. (n.d.). ResearchGate.

- Solubility | Dissolution | Bioavailability Enhancement CDMO. (n.d.). PharmaCompass.com.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).

- The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- This compound. (n.d.). Stenutz.

- How do you know if substituted benzene is soluble in organic or aqueous solvent. (2021, November 8). Reddit.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC - NIH.

- Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- 3.3D: Using Solubility Data. (2022, April 7). Chemistry LibreTexts.

- Hansen solubility parameters. (n.d.). Stenutz.

- 1-Chloro-3-ethylbenzene | C8H9Cl | CID 136426. (n.d.). PubChem - NIH.

- 1,2-Dichloro-3-nitrobenzene. (n.d.). Solubility of Things.

- 1-Chloro-3-ethylbenzene CAS#: 620-16-6. (n.d.). ChemicalBook.

- Hansen Solubility Parameters 2000.pdf. (n.d.). Kinam Park.

- Designer Solvent Blends. (n.d.). Hansen Solubility Parameters.

Sources

- 1. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. reddit.com [reddit.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. education.com [education.com]

- 9. Benzene, 1,2-dichloro-3-ethyl- (CAS 54484-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound [stenutz.eu]

- 11. 1-Chloro-3-ethylbenzene CAS#: 620-16-6 [m.chemicalbook.com]

- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. kinampark.com [kinampark.com]

- 14. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 15. UNIFAC - Wikipedia [en.wikipedia.org]

- 16. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. researchgate.net [researchgate.net]

- 21. solubility experimental methods.pptx [slideshare.net]

- 22. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

Isomers of dichloroethylbenzene and their properties

An In-depth Technical Guide to the Isomers of Dichloroethylbenzene for Researchers and Drug Development Professionals

Introduction

Dichloroethylbenzene (C₈H₈Cl₂) represents a class of chlorinated aromatic hydrocarbons with significant relevance in synthetic organic chemistry. As with many substituted benzene derivatives, the specific arrangement of the chlorine and ethyl groups on the aromatic ring, or of the chlorine atoms on the ethyl side chain, gives rise to a variety of structural isomers. Each of these isomers possesses a unique set of physical, chemical, and spectroscopic properties.

For researchers, scientists, and professionals in drug development, a thorough understanding of these isomers is not merely academic. The isomeric form of a molecule can drastically influence its reactivity, biological activity, and toxicological profile. In the context of pharmaceutical synthesis, using an incorrect isomer or an impure mixture can lead to failed reactions, undesirable byproducts, or, in the worst case, a final drug compound with altered efficacy or increased toxicity. This guide provides a comprehensive overview of the isomers of dichloroethylbenzene, focusing on their distinct properties, methods for their differentiation, and their relevance in scientific applications.

Isomer Identification and Nomenclature

The isomers of dichloroethylbenzene can be broadly categorized into two main groups: those with chlorine atoms substituted on the ethyl side chain and those with substitutions on the benzene ring.

-

Side-Chain Isomers: These isomers feature a phenyl group attached to a dichloroethane moiety.

-

(1,1-Dichloroethyl)benzene: A geminal dihalide where both chlorine atoms are attached to the same carbon atom of the ethyl group.[1][2]

-

(1,2-Dichloroethyl)benzene: A vicinal dihalide with chlorine atoms on adjacent carbons.[3][4]

-

(2,2-Dichloroethyl)benzene: A geminal dihalide where both chlorine atoms are on the terminal carbon of the ethyl group.[5]

-

-

Ring-Substituted Isomers: In this class, two chlorine atoms are substituted at various positions on the benzene ring, with an ethyl group also attached.

-

2,3-Dichloroethylbenzene

-

2,4-Dichloroethylbenzene

-

2,5-Dichloroethylbenzene[6]

-

2,6-Dichloroethylbenzene

-

3,4-Dichloroethylbenzene

-

3,5-Dichloroethylbenzene

-

The structural diversity among these isomers is the primary determinant of their differing properties and reactivity.

Caption: Classification of Dichloroethylbenzene Isomers.

Physicochemical Properties

The distinct structural arrangements of the isomers lead to significant differences in their physical properties, such as boiling points, melting points, and density. These differences are crucial for designing separation and purification protocols.

| Property | (1,1-Dichloroethyl)benzene | (1,2-Dichloroethyl)benzene | 1,4-Dichloro-2-ethylbenzene |

| IUPAC Name | 1,1-dichloroethylbenzene[1] | 1,2-dichloroethylbenzene[3] | 1,4-dichloro-2-ethylbenzene[6] |